GSK340

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

GSK340 is a BET inhibitor . BET inhibitors are a class of drugs that are being researched for their potential use in the treatment of various diseases, including cancer .

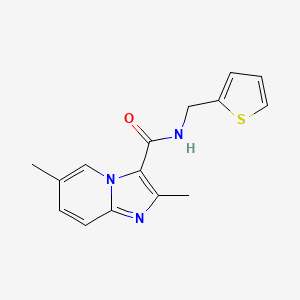

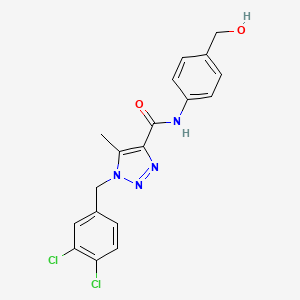

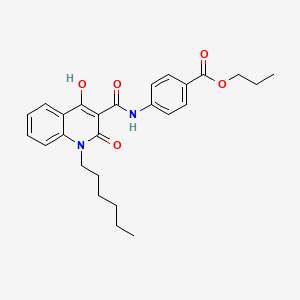

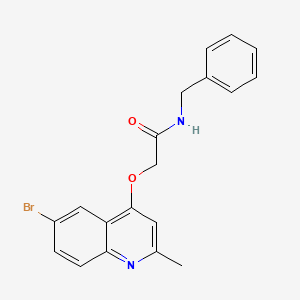

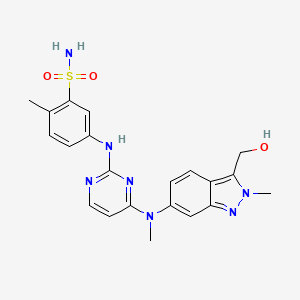

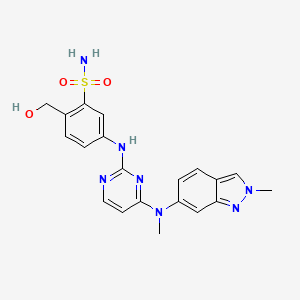

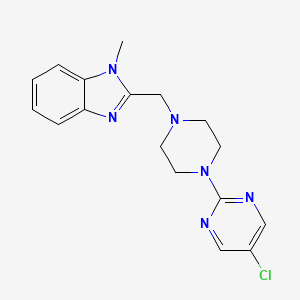

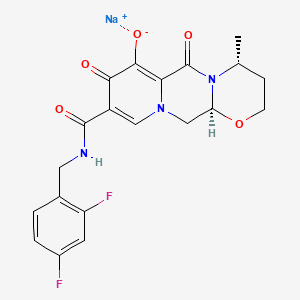

Molecular Structure Analysis

The molecular formula of GSK340 is C26H31N3O2 . The exact mass is 417.24 and the molecular weight is 417.553 . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The specific chemical reactions involving GSK340 are not detailed in the search results. As a BET inhibitor, GSK340 likely interacts with bromodomains in proteins to exert its effects . The exact chemical reactions would depend on the biological context .Wissenschaftliche Forschungsanwendungen

Gene Set Enrichment Analysis (GSEA)

GSK340's relevance in scientific research is highlighted by its association with Gene Set Enrichment Analysis (GSEA). GSEA is a method used for interpreting genome-wide expression profiles. It focuses on gene sets, which are groups of genes sharing common biological functions, chromosomal locations, or regulations. This approach has provided insights into several cancer-related datasets, including leukemia and lung cancer, offering a more comprehensive understanding of genetic interactions and functions (Subramanian et al., 2005).

Graph Signal Processing (GSP)

In the field of Graph Signal Processing (GSP), GSK340 may play a significant role. GSP involves developing tools for processing data defined on irregular graph domains. It has applications in the analysis of biological data and other scientific domains, indicating the versatility of GSK340 in various research applications (Ortega et al., 2017).

Molecular Cloning and Expression

The molecular cloning and expression of Glycogen Synthase Kinase-3 (GSK-3), to which GSK340 is closely related, is a significant area of research. The study of GSK-3 has led to the identification of two classes of cDNA for this enzyme, termed GSK-3 alpha and GSK-3 beta. This research has implications for understanding cellular signal transduction and hormonal control of regulatory proteins (Woodgett, 1990).

Genome Sequence Analysis

The Genome Sequence Archive (GSA) is another relevant area where GSK340 might be applicable. The GSA is a data repository for archiving raw sequence data, supporting the management of huge sequence data. The involvement of GSK340 in such databases can significantly aid in genetic research and data analysis (Chen et al., 2021).

Gene Therapy Research

Gene therapy, particularly for ADA-SCID, where GSK340 might be implicated, represents a groundbreaking area of scientific research. The approval of ex vivo hematopoietic stem cell (HSC) gene therapy by the European Commission marks a significant milestone. This therapy involves modifying HSCs using a gamma-retroviral vector, which may be an area where GSK340 plays a role (Aiuti et al., 2017).

Multifunctional Role in Cellular Processes

GSK340 is closely related to Glycogen Synthase Kinase 3 (GSK-3), a multifunctional serine/threonine kinase. GSK-3 is involved in a wide range of cellular processes, from glycogen metabolism to cell cycle regulation and proliferation. Its regulation and activity have implications in understanding cellular responses and diseases like Alzheimer's and diabetes (Doble & Woodgett, 2003).

Wirkmechanismus

Safety and Hazards

Eigenschaften

CAS-Nummer |

2222509-79-5 |

|---|---|

Molekularformel |

C26H31N3O2 |

Molekulargewicht |

417.553 |

IUPAC-Name |

(S)-1-(2-cyclopropyl-4-(2-(hydroxymethyl)benzyl)-6-(1,2,3,6-tetrahydropyridin-4-yl)-3,4-dihydroquinoxalin-1(2H)-yl)ethan-1-one |

InChI |

InChI=1S/C26H31N3O2/c1-18(31)29-24-9-8-21(19-10-12-27-13-11-19)14-25(24)28(16-26(29)20-6-7-20)15-22-4-2-3-5-23(22)17-30/h2-5,8-10,14,20,26-27,30H,6-7,11-13,15-17H2,1H3/t26-/m1/s1 |

InChI-Schlüssel |

ARWMKZDWGIOCEU-AREMUKBSSA-N |

SMILES |

OCC1=CC=CC=C1CN2C[C@H](C3CC3)N(C(C)=O)C(C2=C4)=CC=C4C5=CCNCC5 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

GSK340; GSK=340; GSK 340; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[(4-anilino-2-methoxyphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B607751.png)

![(3-Aminopiperidin-1-yl)(2-(1-ethyl-1H-indol-2-yl)-1-methyl-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B607752.png)

![3-{[6,7-bis(methyloxy)-4-quinazolinyl]amino}-4-(dimethylamino)-N-methylbenzenesulfonamide](/img/structure/B607754.png)

![7-(3,5-Dimethylisoxazol-4-yl)-8-methoxy-1-((R)-1-(pyridin-2-yl)ethyl)-1H-imidazo[4,5-c]quinolin-2(3H)-one](/img/structure/B607756.png)

![2-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}methyl)-1-methyl-1H-1,3-benzodiazole](/img/structure/B607762.png)

![3-(5,6-Dichloro-2-Oxobenzo[d]oxazol-3(2h)-Yl)propanoic Acid](/img/structure/B607769.png)